2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate: is an organoboron compound with the molecular formula C12H26B2O3 . This compound is characterized by its boron-containing cyclic structure, which includes a dioxaborinane ring. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .
Scientific Research Applications
Chemistry: In organic synthesis, 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology and Medicine: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron atoms and irradiates them with neutrons .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds .
Mechanism of Action
The mechanism of action of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate in chemical reactions involves the formation and cleavage of boron-oxygen bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to palladium catalysts, which then form carbon-carbon bonds with organic substrates . The molecular targets and pathways involved include the interaction of boron atoms with palladium catalysts and organic halides .
Comparison with Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzene
Uniqueness: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is unique due to its specific cyclic structure and the presence of both propyl and dipropyl groups. This structural uniqueness imparts distinct reactivity and stability compared to other similar boron-containing compounds .
Properties
CAS No. |
61142-54-9 |
---|---|
Molecular Formula |
C12H26B2O3 |
Molecular Weight |
240.0 g/mol |
IUPAC Name |
dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane |
InChI |
InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3 |
InChI Key |
XROFRSYEFJJXQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)OB(CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.